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Compound of Interest

Compound Name: RB-6145

Cat. No.: B10837369

In-Depth Technical Guide: RB-6145

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-6145, also known by its chemical name a-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-
imidazole-1-ethanol and synonyms CI-1010 and PD 144872, is a significant compound in the
field of oncology research.[1] It is a nitroimidazole-based prodrug designed for the targeted
treatment of hypoxic solid tumors. RB-6145 functions as a bioreductive agent, selectively
activated under low-oxygen (hypoxic) conditions characteristic of many aggressive cancers.
This selective activation leads to the formation of its cytotoxic metabolite, RSU-1069, which
acts as a potent radiosensitizer and DNA-damaging agent.[2] The development of RB-6145
represents a strategic approach to enhance the efficacy of radiation therapy and chemotherapy
in the challenging microenvironment of hypoxic tumors.

Chemical Structure and Properties

The chemical identity of RB-6145 is rooted in its unique structure, featuring a 2-nitroimidazole
core linked to a bromoethylamino side chain. This structure is pivotal to its function as a
prodrug.

Chemical Structure:

o |[UPAC Name: a-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol
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e Molecular Formula: CsH13BrN4Os
e Synonyms: CI-1010, PD 144872

While a definitive public 2D structure diagram for RB-6145 is not readily available in the
conducted searches, its structure can be inferred from its IUPAC name and its relationship to
RSU-1069.

Physicochemical Properties

A comprehensive summary of the physicochemical properties of RB-6145 is crucial for its
application in research and development. The available data is presented in the table below.

Property Value Reference
Molecular Weight 309.12 g/mol Inferred from Formula
Formulation Monohydrobromide salt [3]

Oral Activity Orally active [2]

Mechanism of Action and Signhaling Pathways

The therapeutic potential of RB-6145 lies in its selective activation within the hypoxic
microenvironment of solid tumors, a condition that often confers resistance to conventional
cancer therapies.

Bioreductive Activation

Under normoxic (normal oxygen) conditions, RB-6145 is relatively inert. However, in the low-
oxygen environment of hypoxic tumor cells, the nitro group of the 2-nitroimidazole ring
undergoes a one-electron reduction catalyzed by intracellular reductases, such as NADPH-
cytochrome P450 reductase. This reduction forms a radical anion. In the presence of oxygen,
this radical is rapidly re-oxidized back to the parent compound with the concomitant generation
of superoxide, a futile cycle that prevents the accumulation of the active metabolite.

In the absence of sufficient oxygen, the radical anion can undergo further reduction to form a
highly reactive nitroso and hydroxylamine species. This process ultimately leads to the
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intramolecular cyclization of the bromoethylamino side chain, eliminating a bromide ion and
forming the reactive aziridine-containing metabolite, RSU-1069.

Cytotoxicity and Radiosensitization by RSU-1069

RSU-1069 is a bifunctional agent, possessing both a DNA-affinic nitroimidazole head and a
DNA-alkylating aziridine ring. The reduced nitroimidazole moiety facilitates the localization of
the drug to DNA, while the highly reactive aziridine ring alkylates DNA, primarily at the N7
position of guanine. This alkylation leads to the formation of DNA adducts, single-strand
breaks, and potentially interstrand cross-links, ultimately inducing cell death.[3][4]

The radiosensitizing effect of RSU-1069 stems from its ability to "fix" radiation-induced DNA
damage. lonizing radiation generates free radicals that cause initial, reparable damage to DNA.
In the presence of RSU-1069, these damaged sites are more likely to become permanent,
lethal lesions, thereby enhancing the cell-killing effect of radiation. The cytotoxicity of RSU-
1069 is significantly greater in hypoxic cells compared to aerobic cells.[5]

Signaling Pathway Diagram
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Mechanism of Action of RB-6145
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Caption: Mechanism of RB-6145 activation and action in hypoxic tumor cells.
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Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on RB-
6145. Below are outlines of key experimental protocols.

Synthesis of RB-6145 (o-[[(2-
Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-
ethanol)

The synthesis of RB-6145 is detailed in the scientific literature, notably in the Journal of
Medicinal Chemistry, 1990, Vol. 33, No. 9.[6] The general procedure involves the reaction of 1-
(oxiran-2-ylmethyl)-2-nitro-1H-imidazole with 2-bromoethylamine.

Materials:

1-(Oxiran-2-ylmethyl)-2-nitro-1H-imidazole

2-Bromoethylamine hydrobromide

Anhydrous ethanol

Triethylamine

Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
o Dissolve 1-(oxiran-2-ylmethyl)-2-nitro-1H-imidazole in anhydrous ethanol.

e Add a solution of 2-bromoethylamine hydrobromide and triethylamine in anhydrous ethanol
dropwise to the reaction mixture at room temperature.

« Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours),
monitoring the reaction progress by thin-layer chromatography (TLC).

e Upon completion, remove the solvent under reduced pressure.
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 Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of methanol in dichloromethane) to yield pure a-[[(2-
Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol.

o Characterize the final product by spectroscopic methods (*H NMR, 3C NMR, MS) to confirm
its identity and purity.

In Vitro Cytotoxicity Assay

This protocol assesses the cell-killing ability of RB-6145 under both normoxic and hypoxic
conditions.

Materials:

e Cancer cell line of interest (e.g., HT-29, A549)

o Complete cell culture medium

» RB-6145 stock solution

o Hypoxia chamber or incubator with controlled Oz levels (e.g., 1% O2)
o 96-well plates

o Cell viability reagent (e.g., MTT, PrestoBlue, or similar)

» Plate reader

Procedure:

o Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
» Prepare serial dilutions of RB-6145 in a complete culture medium.

e Remove the old medium from the plates and add the medium containing different
concentrations of RB-6145. Include a vehicle control (medium with the same concentration
of the drug solvent, e.g., DMSO).
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e Place one set of plates in a standard incubator (normoxic conditions, ~21% O2) and another
set in a hypoxia chamber (hypoxic conditions, e.g., 1% O2).

 Incubate the plates for a specified duration (e.g., 48-72 hours).

 After incubation, add the cell viability reagent to each well according to the manufacturer's
instructions.

 Incubate for the recommended time to allow for color development.
e Measure the absorbance at the appropriate wavelength using a plate reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle control
and determine the 1Cso (half-maximal inhibitory concentration) values for both normoxic and
hypoxic conditions.

Experimental Workflow Diagram
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In Vitro Cytotoxicity Assay Workflow
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Caption: Workflow for determining the in vitro cytotoxicity of RB-6145.
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Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of RB-
6145 and its active metabolite, RSU-1069.

Cell
Parameter Value . Conditions Reference
Line/Model
~80-fold greater
RSU-1069 toxicity in
Hypoxic hypoxic vs. CHO cells In vitro [5]
Cytotoxicity Ratio  aerobic
conditions
RSU-1069 vs. ~250-fold more
Misonidazole toxic than CHO cells Hypoxic, in vitro [5]
Cytotoxicity misonidazole
RB-6145
Maximum 350 mg/kg (i.p.),
ohg (ip.) C3H/He mice In vivo [7]
Tolerated Dose 1 g/kg (p.o.)
(MTD)
RSU-1069
Maximum 80 mag/kg (i.p.),
okg (i.p) C3H/He mice In vivo [7]
Tolerated Dose 320 mg/kg (p.o.)
(MTD)
Time to Max. ) )
) o 45-60 min post- Murine KHT ]
Radiosensitizatio . ) In vivo [7]
administration sarcomas
n
Conclusion

RB-6145 is a promising hypoxia-activated prodrug with a clear mechanism of action that leads
to selective cytotoxicity in the low-oxygen environment of solid tumors. Its ability to be
converted to the potent radiosensitizer and DNA-damaging agent, RSU-1069, makes it a
valuable tool for research into overcoming tumor hypoxia-induced resistance to therapy. The
data and protocols presented in this guide provide a solid foundation for researchers and drug
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development professionals to further explore the therapeutic potential of RB-6145 and similar
bioreductive agents in the fight against cancer. Further investigations into its detailed
pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in a broader range of
cancer models, are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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